16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one is a complex organic compound featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one involves multiple steps, including cyclization, hydrogenation, and functional group modifications. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and product distribution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets 16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one apart is its unique structural features and the specific functional groups it contains.
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
16-hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one |
InChI |
InChI=1S/C20H24N2O4/c1-12-11-25-18-15(23)10-13-14-6-5-7-21-19(24)20(14,26-17(13)16(12)18)22-8-3-2-4-9-22/h10-11,14,23H,2-9H2,1H3,(H,21,24) |
InChI Key |
ZQWLDLUPWBSYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C=C3C4CCCNC(=O)C4(OC3=C12)N5CCCCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.